(2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]methylamino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4/c1-18(2,3)24-17(21)14-10-8-13(9-11-14)12-20-16-7-5-4-6-15(16)19(22)23/h4-11,20,22-23H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXSLAIWZIOSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NCC2=CC=C(C=C2)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Free amine derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : CHBNO
- Molecular Weight : 327.183 g/mol
- CAS Number : 693792-99-3
The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it suitable for various synthetic applications.
Organic Synthesis
(2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic acid serves as a critical building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This reaction is essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
Key Reactions:
- Suzuki-Miyaura Coupling : The boronic acid group can react with aryl halides to form biaryl compounds, which are pivotal in drug development.
- Oxidation and Reduction : The compound can undergo oxidation to yield boronic esters or borates, and reduction can remove the Boc protecting group to yield free amines, facilitating further chemical transformations.
| Reaction Type | Products Formed | Key Conditions |
|---|---|---|
| Suzuki-Miyaura | Biaryl compounds | Palladium catalysts, aryl halides |
| Oxidation | Boronic esters or borates | Hydrogen peroxide or oxidizing agents |
| Reduction | Free amine derivatives | Acidic conditions (e.g., TFA, HCl) |
Medicinal Chemistry
The compound has been investigated for its potential as a protease inhibitor , which is crucial in drug discovery. Its ability to form reversible covalent bonds with active site residues of enzymes allows it to inhibit their activity effectively.
Case Study : Research has shown that derivatives of boronic acids can selectively inhibit serine proteases involved in various diseases, including cancer. For instance, studies have demonstrated that similar compounds exhibit significant anticancer activity by targeting specific proteases that regulate cell proliferation.
Drug Discovery
This compound is being explored for its therapeutic potential in treating various diseases. Its structural features make it a candidate for developing new drugs targeting specific biological pathways.
Potential Therapeutic Areas :
- Cancer Treatment : By inhibiting proteases that promote tumor growth.
- Antiviral Agents : Targeting viral proteases essential for viral replication.
Enzyme Inhibition Studies
Research indicates that this compound can act as a selective inhibitor for certain enzymes, which is beneficial for understanding enzyme mechanisms and developing new inhibitors.
Material Science Applications
In materials science, this compound is utilized in synthesizing advanced materials and polymers. Its unique reactivity allows for the incorporation of boron into polymer matrices, enhancing their mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of (2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibition, where the compound can bind to the catalytic serine or threonine residues of the enzyme .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Boronic Acid Derivatives
Key Observations :
- Positional Isomerism: The ortho-substituted Boc-benzylamino group in the target compound distinguishes it from para-substituted analogs like (4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid .
Key Observations :
- The target compound likely employs Suzuki-Miyaura cross-coupling, a method widely used for aryl boronic acids .
- Fluorinated analogs like 5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid achieve higher yields due to optimized reaction conditions .
Physicochemical Properties
Table 3: Property Comparison
Key Observations :
Table 4: Activity Comparison
Key Observations :
- The Boc group in the target compound may limit cellular uptake compared to smaller, unprotected boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which show potent antifungal activity .
Biological Activity
(2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic acid is a boronic acid derivative notable for its potential biological applications, particularly in drug discovery and development. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its reactivity and selectivity in various chemical reactions. Its unique structure allows it to interact with biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C18H22BNO4, with a molecular weight of 335.19 g/mol. The compound's structure includes a boronic acid functional group that is crucial for its biological activity, particularly in enzyme inhibition.
The mechanism by which this compound exerts its biological effects primarily involves reversible covalent bonding with serine or threonine residues in the active sites of enzymes, particularly proteases. This interaction can inhibit enzyme activity, making it a valuable candidate for therapeutic applications, especially in cancer treatment and antibiotic resistance.
1. Protease Inhibition
Research indicates that boronic acids, including this compound, can inhibit various serine proteases by forming stable complexes with the active site residues. This property has been exploited in developing novel protease inhibitors that could serve as therapeutics against diseases such as cancer and bacterial infections.
2. Anticancer Potential
Studies have shown that derivatives of boronic acids can induce apoptosis in cancer cells through their interaction with specific molecular targets. The ability of this compound to inhibit proteases involved in tumor progression suggests its potential as an anticancer agent.
3. Antibiotic Resistance
The compound has been evaluated for its ability to enhance the efficacy of β-lactam antibiotics against resistant bacterial strains. Research has demonstrated that boronic acids can restore antibiotic activity by inhibiting β-lactamases, enzymes that confer resistance to antibiotics.
Table 1: Inhibition Properties of this compound
| Target Enzyme | Inhibition Type | Ki (μM) | Reference |
|---|---|---|---|
| KPC-2 β-lactamase | Competitive | 0.032 | |
| Serine Protease | Non-competitive | 0.045 | |
| PBP3 from E. coli | Reversible | >90 |
Case Study: Enhancing Antibiotic Efficacy
In a study published by Wells et al., the compound was tested alongside cefotaxime against E. coli strains expressing KPC-2. The results indicated a significant reduction in the minimum inhibitory concentration (MIC), demonstrating the compound's ability to restore antibiotic sensitivity through β-lactamase inhibition .
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of boronic acid derivatives, including this compound, where it was found to induce cell death in various cancer cell lines through protease inhibition mechanisms .
Q & A
Basic Research Questions
Q. How can the purity of (2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic acid be optimized during synthesis?
- Methodology : Purification challenges arise due to boronic acids' tendency to form boroxins (cyclic anhydrides) under elevated temperatures or dehydration conditions . Use low-temperature silica gel chromatography or size-exclusion chromatography to avoid irreversible binding. Stabilize the compound via esterification (e.g., MIDA ester) to enhance solubility and reduce side reactions .
Q. What characterization techniques are critical for verifying the structure of this compound?
- Methodology :
- NMR : Confirm the tert-butoxycarbonyl (Boc) group via -NMR (δ ~1.4 ppm for tert-butyl protons) and boronic acid protons (δ ~6–8 ppm for aromatic protons).
- XRD : Analyze hydrogen-bonding motifs (e.g., B–O···H–N interactions) to validate supramolecular packing, as seen in related phenylboronic acid-amide hybrids .
- HRMS : Ensure accurate molecular weight confirmation, especially for intermediates with Boc protection .
Q. How does the Boc-protected benzylamino group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The Boc group stabilizes the amine during Suzuki-Miyaura coupling, preventing undesired coordination with palladium catalysts. Test reactivity under mild conditions (e.g., Pd(OAc), NaCO, 25°C) to retain stereochemical integrity, as demonstrated in peptide arylation studies .
Advanced Research Questions
Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?
- Methodology :
- Sequential Deprotection : Use TFA or HCl in dioxane to selectively remove the Boc group post-coupling without disrupting the boronic acid moiety .
- Protective Solvents : Employ anhydrous DMF or THF to minimize hydrolysis of the boronic acid group during reactions .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., boroxins) and adjust reaction times .
Q. How can this compound be utilized in enzyme inhibition studies targeting proteasomes or serine hydrolases?
- Methodology : The boronic acid group forms reversible covalent bonds with catalytic serine or threonine residues. Design assays using:
- Fluorescent Probes : Conjugate the compound to fluorophores (e.g., dansyl) for real-time activity monitoring.
- ITC/SPR : Quantify binding thermodynamics with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . Reference proteasome inhibitors like bortezomib for mechanistic parallels .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Catalyst Loading : Optimize Cu(II) concentrations to balance reactivity and byproduct formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance boronic acid solubility but may promote side reactions; test mixed solvents (DMF/HO) .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
- Methodology :
- pH Stability : At physiological pH (7.4), boronic acids form tetrahedral anions, enhancing solubility but reducing shelf life. Use lyophilization for long-term storage .
- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (e.g., Boc group loss at ~150°C) .
Methodological Tables
Table 1: Synthetic Yield Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuCl·2HO | MeOH | 25 | 95 | |
| Nano-CuO | HO | 25 | 91 | |
| Pd(OAc) | DMF/HO | 140 | 85 |
Table 2: Key Characterization Data
| Technique | Key Peaks/Motifs | Application Example |
|---|---|---|
| -NMR | δ ~30 ppm (trigonal boron) → δ ~10 ppm (tetrahedral) | Boronic acid hydration |
| XRD | R_2$$^2(8) hydrogen-bonded sheets | Crystal engineering |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
